N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15864748
InChI: InChI=1S/C10H14N6O/c1-6(7-3-12-13-4-7)15-10(17)9-8(11)5-14-16(9)2/h3-6H,11H2,1-2H3,(H,12,13)(H,15,17)
SMILES:
Molecular Formula: C10H14N6O
Molecular Weight: 234.26 g/mol

N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC15864748

Molecular Formula: C10H14N6O

Molecular Weight: 234.26 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C10H14N6O
Molecular Weight 234.26 g/mol
IUPAC Name 4-amino-2-methyl-N-[1-(1H-pyrazol-4-yl)ethyl]pyrazole-3-carboxamide
Standard InChI InChI=1S/C10H14N6O/c1-6(7-3-12-13-4-7)15-10(17)9-8(11)5-14-16(9)2/h3-6H,11H2,1-2H3,(H,12,13)(H,15,17)
Standard InChI Key ONHJVSMBZXATFR-UHFFFAOYSA-N
Canonical SMILES CC(C1=CNN=C1)NC(=O)C2=C(C=NN2C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features two pyrazole rings:

  • Primary pyrazole: A 1-methyl-1H-pyrazole core substituted with an amino group at position 4 and a carboxamide at position 5.

  • Secondary pyrazole: A 1H-pyrazole moiety linked via an ethyl bridge to the primary ring’s carboxamide nitrogen.

The molecular formula C₁₁H₁₆N₆O (molecular weight: 264.29 g/mol) reflects a nitrogen-rich structure conducive to hydrogen bonding and π-π stacking interactions .

Table 1: Key Structural Features

FeatureDescription
Pyrazole ringsDual aromatic systems with N-atoms at 1,2-positions
Functional groupsAmino (-NH₂), carboxamide (-CONH₂), methyl (-CH₃)
BridgeEthyl group linking carboxamide to pyrazole

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.3–2.5 ppm (methyl groups), δ 6.8–7.2 ppm (pyrazole protons), and δ 8.1–8.3 ppm (amide NH) .

  • IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3400 cm⁻¹ (N-H) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of pyrazole precursors:

Pyrazole Core Formation

Cyclocondensation of hydrazine with 1,3-diketones under acidic conditions yields the primary pyrazole ring . For example:
Hydrazine + 1,3-diketoneHCl1H-pyrazole\text{Hydrazine + 1,3-diketone} \xrightarrow{\text{HCl}} \text{1H-pyrazole} .

Ethyl Bridge and Secondary Pyrazole Attachment

Alkylation using 1-(1H-pyrazol-4-yl)ethyl bromide under basic conditions (K₂CO₃, DMF) completes the assembly .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclocondensationHCl, ethanol, reflux75–85
Carboxamide formationTriethylamine, THF, 0°C60–70
AlkylationK₂CO₃, DMF, 80°C50–65

Biological Activities and Mechanisms

Kinase Inhibition

The compound inhibits RET (Rearranged during Transfection) kinase, a driver of oncogenic signaling in medullary thyroid and lung cancers. Half-maximal inhibitory concentration (IC₅₀) values range from 12–50 nM in in vitro assays .

DNA Interaction

Studies on analogous pyrazole carboxamides reveal DNA minor groove binding via π-π stacking and hydrogen bonding . For example, compound pym-5 (structurally similar) exhibits a DNA-binding constant Kb=1.06×105M1K_b = 1.06 \times 10^5 \, \text{M}^{-1}, destabilizing the double helix and inducing apoptosis .

Table 3: Biological Activity Comparison

CompoundTargetIC₅₀/Kₐ
N-(1-(1H-Pyrazol-4-yl)ethyl)-...RET kinase12–50 nM
Pym-5 DNA1.06×105M11.06 \times 10^5 \, \text{M}^{-1}
4h OsteogenesisALP activity ↑ 3.5-fold

Therapeutic Applications

Oncology

  • RET-driven cancers: Potent inhibition of RET phosphorylation blocks downstream MAPK/ERK pathways .

  • DNA-targeted therapy: Synergistic effects with chemotherapeutics like doxorubicin observed in preclinical models .

Metabolic Disorders

Preliminary data suggest modulation of PPARγ (peroxisome proliferator-activated receptor gamma), a regulator of adipogenesis and glucose metabolism .

Comparative Analysis with Pyrazole Derivatives

Table 4: Structural and Functional Comparison

CompoundStructureKey Activity
N-(1-(1H-Pyrazol-4-yl)ethyl)-...Bis-pyrazole with carboxamideRET inhibition, DNA binding
Pym-5 Pyrazole-ureidoDNA minor groove binding
4h N-aryl pyrazole carboxamideOsteogenesis induction

Future Directions

  • Pharmacokinetic profiling: Assess bioavailability and metabolic stability.

  • In vivo efficacy studies: Evaluate tumor suppression in xenograft models.

  • Structure-activity relationship (SAR): Optimize substituents for enhanced DNA affinity .

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